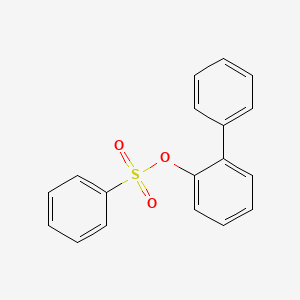

Biphenyl-2-yl benzenesulfonate

Description

Structure

3D Structure

Properties

CAS No. |

21419-72-7 |

|---|---|

Molecular Formula |

C18H14O3S |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(2-phenylphenyl) benzenesulfonate |

InChI |

InChI=1S/C18H14O3S/c19-22(20,16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H |

InChI Key |

MKCPUDVEFDAXLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to Biphenyl-2-yl Benzenesulfonate (B1194179)

The most straightforward methods for preparing biphenyl-2-yl benzenesulfonate involve the direct formation of the sulfonate ester bond.

The primary and most common method for the synthesis of biphenyl-2-yl benzenesulfonate is the benzenesulfonylation of biphenyl-2-ol (also known as 2-hydroxybiphenyl). This reaction involves the coupling of biphenyl-2-ol with a benzenesulfonyl derivative, typically benzenesulfonyl chloride. The hydroxyl group of the biphenyl-2-ol acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of the sulfonate ester and the elimination of a chloride ion. guidechem.com

This reaction is a standard procedure for forming aryl sulfonates and is widely applicable. dss.go.th The general transformation can be represented as follows:

Reaction Scheme: Biphenyl-2-ol + Benzenesulfonyl Chloride → Biphenyl-2-yl Benzenesulfonate + HCl

A variety of related phenolic compounds can also undergo this transformation, allowing for the synthesis of a diverse range of substituted biphenyl-2-yl benzenesulfonate derivatives.

The efficiency of the benzenesulfonylation reaction is highly dependent on the reaction conditions and the reagents employed. Key factors that are often optimized include the choice of base, solvent, and reaction temperature.

A crucial aspect of this synthesis is the use of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. The presence of an acid can lead to unwanted side reactions or decomposition of the product. Tertiary amines, such as triethylamine (B128534) (Et₃N) or pyridine, are commonly used as acid scavengers. google.com These bases are effective because they are non-nucleophilic enough to not compete with the phenol (B47542) in attacking the sulfonyl chloride, but are sufficiently basic to neutralize the HCl.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), which can dissolve the reactants and facilitate the reaction without participating in it. google.com The reaction temperature can also be controlled to manage the reaction rate and minimize side products.

Table 1: Representative Reaction Conditions for Benzenesulfonylation

| Reactants | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Aryl/Alkyl-sulfonyl chloride, Aryl/Alkyl-amine | Triethylamine, Pyridine | Dichloromethane, Chloroform | Not specified | google.com |

| Ethyl-4-bromobenzenesulfonate, 2-pyridin-2yl-ethylamine | Not specified | Toluene | 100°C | google.com |

Synthesis of Substituted and Functionalized Biphenyl-2-yl Benzenesulfonate Derivatives

The core structure of biphenyl-2-yl benzenesulfonate can be modified to introduce various functional groups on either the biphenyl (B1667301) or the benzenesulfonate moiety, leading to a wide array of derivatives with potentially altered properties.

Substituents can be introduced onto the biphenyl framework either by starting with a pre-functionalized biphenyl-2-ol or by modifying the biphenyl-2-yl benzenesulfonate molecule after its synthesis. For instance, the synthesis of 3,3'-Di-tert-butyl-2'-hydroxy-5,5',6,6'-tetra-methyl-biphenyl-2-yl benzenesulfonate demonstrates the use of a highly substituted biphenyl-2-ol precursor. a2bchem.com

Furthermore, various biphenyl derivatives can be synthesized through reactions like Friedel-Crafts acylation, which allows for the introduction of acyl groups onto the biphenyl rings. nih.gov These functionalized biphenyls can then potentially be converted to the corresponding biphenyl-2-ols and subsequently to their benzenesulfonate esters.

The benzenesulfonate part of the molecule can also be modified. This is typically achieved by using a substituted benzenesulfonyl chloride in the initial sulfonylation reaction. For example, using toluenesulfonyl chloride would result in the formation of a tosylate ester instead of a benzenesulfonate. The electronic properties of the sulfonate group can be tuned by introducing electron-donating or electron-withdrawing groups on the benzene (B151609) ring of the benzenesulfonyl chloride.

Convergent Synthesis via Cross-Coupling Reactions Involving Sulfonate Precursors

Convergent synthesis offers a powerful alternative for constructing complex biphenyl-2-yl benzenesulfonate derivatives. This strategy involves the synthesis of two separate fragments, which are then joined together in a cross-coupling reaction.

A prominent example of this approach is the Suzuki-Miyaura cross-coupling reaction. nih.govscielo.br In this context, one could envision coupling an arylboronic acid (or a related organoboron derivative) containing the benzenesulfonate moiety with a halogenated phenyl ring, or vice versa. This method is highly versatile and allows for the introduction of a wide range of substituents on both aromatic rings. nih.govscielo.brarabjchem.org

For instance, a boronic ester can be coupled with a 2-halophenol in a regioselective manner to create substituted bicyclic boronates, a strategy that could be adapted for the synthesis of biphenyl structures. rsc.org Other palladium-catalyzed cross-coupling reactions, such as those involving organoindium or organobismuth reagents with arenediazonium salts, also provide routes to functionalized biphenyls that could serve as precursors to biphenyl-2-yl benzenesulfonates. thieme.de

Suzuki-Miyaura Cross-Coupling Strategies with Aryl/Vinyl Sulfonates

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. acs.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with an organic halide or a sulfonate derivative (pseudohalide). acs.orgresearchgate.net The use of aryl sulfonates as coupling partners is advantageous because they are readily prepared from phenols, which are common and inexpensive starting materials. nih.gov

The reaction mechanism generally proceeds through three main steps: oxidative addition of the aryl sulfonate to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting the oxidative addition and reductive elimination steps. researchgate.netrsc.org

Research has demonstrated the successful synthesis of various biphenyl derivatives using this methodology. For instance, palladium acetate (B1210297) combined with phosphine ligands like o-(di-tert-butylphosphino)biphenyl has been shown to effectively catalyze the Suzuki coupling of aryl bromides and chlorides at room temperature. researchgate.net Similarly, nickel-based catalysts, such as NiCl2(PCy3)2, have been developed for the Suzuki-Miyaura coupling of less reactive phenolic derivatives like aryl carbamates and sulfamates, expanding the scope of accessible biphenyl compounds. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biaryl Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | o-(di-tert-butylphosphino)biphenyl | K₃PO₄ | Toluene | Room Temp | Good | researchgate.net |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | Good-Excellent | nih.gov |

| Pd₂(dba)₃ | SPhos | Na₂CO₃ | THF/Toluene/H₂O | Reflux | High | rsc.org |

This table is illustrative and compiles data from various biaryl syntheses to represent typical conditions.

Iron-Catalyzed C(sp²)-C(sp³) Cross-Coupling Methodologies with Aryl Chlorobenzenesulfonates

While palladium and nickel are dominant in cross-coupling chemistry, their cost and toxicity have spurred the development of methods using more earth-abundant and benign metals like iron. acs.orgmdpi.com Iron-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative for forming carbon-carbon bonds. researchgate.net

A notable development is the iron-catalyzed C(sp²)-C(sp³) Kumada-type cross-coupling of aryl chlorobenzenesulfonates with alkyl Grignard reagents. mdpi.comdntb.gov.ua This method allows for the alkylation of the aromatic ring, demonstrating high chemoselectivity. The sulfonate ester group, which could potentially react, remains intact under the reaction conditions. mdpi.com The process employs an environmentally friendly iron catalytic system, often using benign urea-based ligands as a substitute for more toxic solvents like N-methyl-2-pyrrolidone (NMP). researchgate.netdntb.gov.ua

Studies have shown that aryl sulfonate esters are highly reactive activating groups for this type of iron-catalyzed alkylative cross-coupling of aryl chlorides. mdpi.com The methodology is compatible with a wide range of chlorobenzenesulfonates and alkyl organometallics, including those with β-hydrogens, affording the desired alkylated products in high yields under mild conditions. mdpi.comdntb.gov.ua This approach is significant as it provides a highly economical route to valuable alkylated arenes. researchgate.net

Table 2: Iron-Catalyzed Cross-Coupling of Chlorobenzenesulfonates with Alkyl Grignards

| Iron Catalyst | Ligand | Grignard Reagent | Substrate | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₃ | TMU | n-HexylMgBr | 4-Chlorophenyl benzenesulfonate | 95 | mdpi.com |

| FeCl₃ | Urea-based | CyclohexylMgCl | 4-Chlorophenyl benzenesulfonate | 92 | mdpi.comdntb.gov.ua |

| FeCl₃ | TMU | sec-ButylMgBr | 4-Chlorophenyl benzenesulfonate | 85 | mdpi.com |

TMU = Tetramethylurea. Data extracted from studies on iron-catalyzed cross-coupling reactions. mdpi.com

Other Transition-Metal Catalyzed Coupling Approaches

Beyond the widely used palladium and the increasingly popular iron, other transition metals also catalyze cross-coupling reactions applicable to the synthesis of biaryl scaffolds. eie.gr Nickel and rhodium, for example, have been employed in various C-C and C-heteroatom bond-forming reactions. nih.govacs.org

Nickel catalysts are particularly valuable for activating less reactive C-O bonds in phenolic derivatives, such as aryl ethers, esters, carbamates, and sulfamates, which are often unreactive toward palladium catalysis. nih.gov For example, the use of NiCl₂(PCy₃)₂ has been successful in the Suzuki-Miyaura coupling of O-aryl carbamates and sulfamates, providing good to excellent yields of biaryls. nih.gov This tolerance for robust and readily available starting materials showcases the synthetic advantage of nickel catalysis.

Rhodium catalysts have been investigated for denitrative C-O bond formation, coupling nitroarenes with arylboronic acids. acs.org While this specific reaction forms a diaryl ether, the principle of using alternative functional groups as coupling handles is a key strategy in expanding the toolbox of transition-metal catalysis. The development of catalytic systems based on various transition metals allows for greater flexibility in substrate choice and functional group tolerance, which is critical for the synthesis of complex molecules like Biphenyl-2-yl benzenesulfonate. nih.gov

Advanced Synthetic Techniques for Biphenyl-2-yl Benzenesulfonate Scaffold Construction

To enhance efficiency, atom economy, and environmental friendliness, synthetic chemists are exploring advanced techniques beyond traditional two-component coupling reactions. These include multicomponent reactions and approaches guided by the principles of green chemistry.

Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. caltech.edunih.gov This approach is highly efficient, atom-economical, and allows for the rapid generation of molecular complexity from simple precursors. nih.gov

While specific MCRs for the direct synthesis of Biphenyl-2-yl benzenesulfonate are not prominently documented, the strategy could be applied to construct the core biphenyl structure. For instance, an MCR could potentially be designed to assemble a substituted biphenyl ring system in one pot, which could then be sulfonylated. MCRs like the Biginelli or Hantzsch reactions are well-established for creating complex heterocycles and could inspire new pathways for carbocyclic systems. nih.gov The development of novel MCRs is an active area of research, with the potential to streamline synthetic routes to complex targets by minimizing purification steps and reducing waste. caltech.edue-bookshelf.de For example, MCRs have been used to synthesize complex biologically active molecules, demonstrating their power in creating diverse chemical libraries. mdpi.com

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include the use of catalysts over stoichiometric reagents, maximizing atom economy, and using safer solvents. acs.orgmdpi.com

The synthesis of Biphenyl-2-yl benzenesulfonate can be made more sustainable by incorporating these principles.

Catalysis: The shift from stoichiometric reagents to catalytic systems, especially those based on earth-abundant metals like iron instead of precious metals like palladium, is a significant green advancement. acs.orgmdpi.com Iron catalysis is less expensive and has lower toxicity, aligning with green chemistry goals. researchgate.net

Atom Economy: Synthetic methods like MCRs are inherently greener due to their high atom economy, maximizing the incorporation of starting materials into the final product. nih.govacs.org

Safer Solvents: Research into performing cross-coupling reactions in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, is a major focus. mdpi.comresearchgate.net For example, nicotinamide-catalyzed Suzuki-Miyaura reactions have been successfully carried out in green solvents. mdpi.com Using benign ligands like urea (B33335) derivatives instead of toxic solvents like NMP in iron-catalyzed reactions is another practical application of this principle. dntb.gov.ua

These green chemistry approaches not only minimize environmental impact but can also lead to more efficient and cost-effective synthetic processes. beilstein-journals.org

Reaction Mechanisms and Reactivity Profiles

Biphenyl-2-yl Benzenesulfonate (B1194179) as a Leaving Group

The benzenesulfonate portion of biphenyl-2-yl benzenesulfonate can function as a leaving group in nucleophilic substitution and elimination reactions. The efficacy of a leaving group is intrinsically linked to its stability as an anion after departing from the substrate. In this regard, sulfonate esters are generally considered excellent leaving groups because the resulting sulfonate anion is stabilized by resonance, delocalizing the negative charge over the three oxygen atoms.

Nucleophilic substitution reactions involving aryl arenesulfonates can proceed through different mechanistic pathways. Studies on the reactions of aryl benzenesulfonates with nucleophiles like benzylamines in acetonitrile (B52724) have revealed competitive reaction pathways involving either sulfur-oxygen (S-O) bond scission or carbon-oxygen (C-O) bond cleavage. acs.org

In the case of biphenyl-2-yl benzenesulfonate, a nucleophilic attack could theoretically occur at the sulfur atom of the sulfonyl group or at the carbon atom of the biphenyl (B1667301) ring to which the sulfonate group is attached.

Attack at Sulfur (S-O cleavage): This is a sulfonyl-transfer reaction. The nucleophile attacks the electrophilic sulfur atom, leading to the cleavage of the S-O bond and displacement of the biphenoxy group. This pathway is often favored in reactions with strong nucleophiles. The mechanism is proposed to proceed through a rate-limiting formation of a trigonal-bipyramidal pentacoordinate intermediate. acs.org

Attack at Carbon (C-O cleavage): This is a nucleophilic aromatic substitution (SNAr) reaction. For this to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups, and the nucleophile adds to the carbon bearing the leaving group, forming a Meisenheimer-type complex. The subsequent departure of the benzenesulfonate anion restores the aromaticity. acs.orguomustansiriyah.edu.iq The biphenyl group itself is generally considered to be weakly electron-donating or electron-withdrawing, depending on the position, and may not sufficiently activate the ring for a facile SNAr reaction without the presence of other strong electron-withdrawing substituents.

The specific pathway taken would be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Aryl sulfonates can undergo elimination reactions, typically following either an E1 or E2 mechanism, to form alkenes if there is an adjacent carbon atom with a hydrogen atom. wikipedia.orgiitk.ac.in However, for an aromatic sulfonate like biphenyl-2-yl benzenesulfonate, a standard β-elimination to form an alkene is not possible as it would require the formation of a highly unstable benzyne-type intermediate within the aromatic ring.

Elimination-addition mechanisms involving benzyne (B1209423) intermediates are known for aryl halides under very strong basic conditions. uomustansiriyah.edu.iq It is plausible that under forcing conditions with a very strong base, biphenyl-2-yl benzenesulfonate could undergo an elimination-addition reaction, though this is less common for sulfonate esters compared to halides.

Pyrolysis of aryl sulfonate esters in the absence of a solvent can also lead to elimination products. acs.orgstudentshare.org The mechanism of such thermal decompositions can be either E1 or E2, depending on the substrate and conditions. acs.orgstudentshare.org

The reactivity of biphenyl-2-yl benzenesulfonate as a leaving group can be contextualized by comparing it to more common sulfonate leaving groups such as tosylate (OTs), mesylate (OMs), and triflate (OTf). The leaving group ability is inversely related to the basicity of the departing anion; weaker bases are better leaving groups. masterorganicchemistry.com

The stability of the sulfonate anion, and thus its effectiveness as a leaving group, is influenced by the electronic properties of the substituent on the sulfonyl group. Electron-withdrawing groups enhance the stability of the anion by dispersing the negative charge, making the corresponding sulfonate a better leaving group. brainly.compearson.com

The generally accepted order of leaving group ability is: Triflate > Tosylate > Mesylate brainly.com

Triflate (CF₃SO₃⁻): The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This makes the triflate anion a very weak base and an excellent leaving group. brainly.commasterorganicchemistry.com

Tosylate (p-CH₃C₆H₄SO₃⁻): The p-tolyl group is slightly electron-donating, which slightly destabilizes the anion compared to an unsubstituted benzenesulfonate. However, the negative charge is still extensively delocalized by resonance, making it a very good leaving group. masterorganicchemistry.com

Mesylate (CH₃SO₃⁻): The methyl group is electron-donating, making the mesylate anion slightly more basic and a slightly poorer leaving group than tosylate. masterorganicchemistry.com

| Sulfonate Leaving Group | Structure of Anion | Substituent on Sulfonyl Group | Electronic Effect of Substituent | Relative Leaving Group Ability |

|---|---|---|---|---|

| Triflate | CF₃SO₃⁻ | Trifluoromethyl (CF₃) | Strongly Electron-Withdrawing | Excellent |

| Tosylate | p-CH₃C₆H₄SO₃⁻ | p-Tolyl (p-CH₃C₆H₄) | Weakly Electron-Donating | Very Good |

| Mesylate | CH₃SO₃⁻ | Methyl (CH₃) | Electron-Donating | Good |

| Benzenesulfonate | C₆H₅SO₃⁻ | Phenyl (C₆H₅) | Electron-Withdrawing (overall) | Good to Very Good |

Photoredox and Radical-Mediated Transformations

Visible-light photoredox catalysis has emerged as a mild and efficient tool for generating radical intermediates, enabling a wide range of transformations that are relevant to Biphenyl-2-yl benzenesulfonate. nih.govnih.gov These processes often rely on the generation of radical ions or neutral radicals through single-electron transfer or hydrogen atom transfer.

Single-Electron Transfer (SET) Processes

Single-Electron Transfer (SET) is a fundamental step in many photoredox reactions, leading to the formation of radical ion pairs. rsc.orgresearcher.life In a typical photocatalytic cycle, a photoexcited catalyst can accept an electron from an electron-rich arene, like the biphenyl system, to generate a corresponding radical cation. beilstein-journals.org Alternatively, the excited photocatalyst can donate an electron to a suitable acceptor. For a molecule like Biphenyl-2-yl benzenesulfonate, the biphenyl moiety could serve as the electron donor in an oxidative quenching cycle.

The process can be generalized as follows:

A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

The excited photocatalyst engages in SET with the substrate (Biphenyl-2-yl benzenesulfonate).

Oxidative Quenching: PC* + Substrate → PC•⁻ + Substrate•⁺

Reductive Quenching: PC* + Substrate → PC•⁺ + Substrate•⁻

The resulting substrate radical ion undergoes further reaction.

The photocatalyst is regenerated in a subsequent redox event to complete the catalytic cycle. beilstein-journals.org

The feasibility of a thermal or photoinduced SET can be predicted by considering the electrochemical properties of the electron donor and acceptor. rsc.orgnih.gov

Hydrogen Atom Transfer (HAT) Catalysis

Hydrogen Atom Transfer (HAT) provides a direct pathway to generate carbon-centered radicals from C-H bonds, bypassing the need for substrate pre-functionalization. nih.govmdpi.com In this process, a HAT catalyst, often a radical species generated photocatalytically, abstracts a hydrogen atom (both a proton and an electron) from a C-H bond. mdpi.combeilstein-journals.org

The key thermodynamic driver for HAT is the bond dissociation energy (BDE); for the reaction to be favorable, the BDE of the bond being formed in the HAT catalyst must be greater than that of the C-H bond being cleaved. mdpi.com Amidyl radicals, for example, have emerged as highly efficient and selective HAT reagents in photocatalytic reactions. beilstein-journals.org The C-H bonds on the biphenyl rings of Biphenyl-2-yl benzenesulfonate are potential sites for HAT, leading to aryl radical intermediates that can participate in subsequent bond-forming reactions.

Intramolecular Radical Cyclizations

Once a radical is generated on a derivative of Biphenyl-2-yl benzenesulfonate, either through SET or HAT, it can undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule. This strategy is a powerful method for constructing new ring systems. For example, if a side chain containing a double or triple bond were attached to the biphenyl system, a radical generated on the aromatic ring could add across the unsaturated bond, leading to a new cyclic structure. The stereochemical outcome of such cyclizations can often be controlled, allowing for the construction of complex molecular architectures with defined stereogenic centers. semanticscholar.org

Desulfonylation Reactions

Desulfonylation reactions lead to the removal of a sulfonyl group and are a key transformation for sulfonate esters. wikipedia.org These reactions typically proceed via reductive cleavage of a carbon-sulfur or oxygen-sulfur bond. As the sulfonyl group is strongly electron-withdrawing, reductive methods are generally required. wikipedia.org

For Biphenyl-2-yl benzenesulfonate, desulfonylation would involve the cleavage of the O-SO2 bond, separating the biphenyl-2-ol moiety from the benzenesulfonyl group. The reaction is essentially the reverse of the sulfonation process. The kinetics of desulfonylation for compounds like benzenesulfonic acid have been studied, showing that the reaction rates increase with temperature and acid concentration. researchgate.net The mechanism is influenced by the reaction conditions; in acidic aqueous media, the sulfonate anion is suggested to be the active substrate species in the desulfonylation reaction. researchgate.netyoutube.com Common reducing agents used for desulfonylation include active metals (like sodium or magnesium amalgam), tin hydrides, or certain transition metal complexes. wikipedia.org

Regioselectivity and Stereoselectivity in Reactions Involving Biphenyl-2-yl Benzenesulfonate and Derivatives

The outcomes of chemical reactions are governed by principles of selectivity, which determine the predominant product among several possibilities.

Regioselectivity refers to the preference for bond formation or cleavage at one position over other possible constitutional isomers. masterorganicchemistry.com In reactions involving Biphenyl-2-yl benzenesulfonate, such as C-H functionalization or electrophilic aromatic substitution, regioselectivity is critical. The directing effects of the benzenesulfonate group and the steric hindrance of the biphenyl system will dictate which of the many C-H bonds on the two aromatic rings is most reactive. For instance, in electrophilic substitution, the benzenesulfonate group is a deactivating, meta-directing group for its ring, while the other phenyl ring would direct ortho- and para-. The interplay between these factors determines the final product distribution. masterorganicchemistry.com

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com While the parent Biphenyl-2-yl benzenesulfonate is achiral, reactions on its derivatives can create stereocenters. For example, if a reaction such as an intramolecular radical cyclization or an addition to a modified side chain creates a new chiral center, the stereoselectivity of the process (i.e., the preference for forming one enantiomer or diastereomer) becomes a crucial consideration. semanticscholar.org The stereochemical outcome can be influenced by the reaction mechanism, the use of chiral catalysts, or the presence of existing stereocenters in the substrate. mdpi.com

Structural Characterization and Spectroscopic Elucidation

Advanced Spectroscopic Analyses

Spectroscopic techniques are essential for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

NMR spectroscopy would provide detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: A predicted ¹H NMR spectrum would show distinct signals for each unique proton. The aromatic protons on both the biphenyl (B1667301) and benzenesulfonate (B1194179) rings would appear in the downfield region (typically 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions.

¹³C NMR: The ¹³C NMR spectrum would identify all unique carbon atoms. The carbon atom bonded to the sulfonate oxygen (C2 of the biphenyl group) would be significantly deshielded. A data table would typically list the chemical shift (in ppm) for each carbon atom.

Infrared (IR) and Raman Spectroscopy

These vibrational spectroscopy techniques identify the functional groups present in the molecule based on their characteristic vibration frequencies.

IR Spectroscopy: Key absorption bands would be expected for the sulfonate group (S=O asymmetric and symmetric stretching, typically around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively) and the C-O-S ester linkage. Aromatic C-H and C=C stretching vibrations would also be prominent.

Mass Spectrometry (MS)

Mass spectrometry would determine the exact molecular weight and provide information about the fragmentation pattern of the molecule, further confirming its structure. The molecular ion peak [M]⁺ would correspond to the molecular weight of Biphenyl-2-yl benzenesulfonate. Characteristic fragment ions would likely result from the cleavage of the ester bond, yielding fragments corresponding to the biphenyl cation and the benzenesulfonate radical or vice versa.

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Dihedral Angle Analysis and Conformational Preferences of the Biphenyl Unit

A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. researchgate.net This angle is a result of the balance between steric hindrance from the ortho-substituents and electronic effects that favor planarity. In Biphenyl-2-yl benzenesulfonate, the bulky benzenesulfonate group at the 2-position would create significant steric strain, forcing a large dihedral angle between the two phenyl rings of the biphenyl unit. researchgate.net An X-ray crystallographic study would provide the precise value of this angle.

Chiral Analysis and Stereochemical Assignment

Biphenyl-2-yl benzenesulfonate possesses a structural framework conducive to axial chirality, a stereochemical property arising from hindered rotation (atropisomerism) around the single bond connecting the two phenyl rings. wikipedia.orgpharmaguideline.com The presence of the bulky benzenesulfonate group at the ortho-position of one phenyl ring relative to the other creates a significant steric barrier. This barrier restricts free rotation about the C1-C1' bond, leading to the existence of two stable, non-superimposable mirror-image conformers (enantiomers). slideshare.net The stability and isolability of these atropisomers depend on the magnitude of the rotational energy barrier; a sufficiently high barrier allows for their separation and individual characterization. wikipedia.org

The chiral analysis of such atropisomeric biphenyls is commonly achieved through chromatographic techniques employing a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) is a particularly powerful method for the resolution of enantiomers. nih.govchemrxiv.org The differential interaction of the two enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

For instance, in the analysis of analogous chiral biphenyls, columns such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose) have proven effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and stabilities.

The following table illustrates the type of data typically obtained from a chiral HPLC analysis for the resolution of a racemic biphenyl compound.

| Enantiomer | Retention Time (min) | Peak Area (%) | Optical Rotation ([α]D) |

|---|---|---|---|

| Enantiomer 1 | 15.2 | 50.0 | - (levorotatory) |

| Enantiomer 2 | 18.5 | 50.0 | + (dextrorotatory) |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a chiral HPLC experiment for a generic atropisomeric biphenyl. Specific values for Biphenyl-2-yl benzenesulfonate would require experimental determination.

Once the enantiomers are separated, their absolute stereochemical configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The two ortho substituents and the two ipso-carbons of the aryl-aryl bond are ranked. The molecule is then viewed along the chiral axis, and the sequence from the highest to the lowest priority substituent in both the front and rear rings is determined. If the sequence from the highest priority group in the front to the highest priority group in the back is clockwise, the configuration is assigned as Rₐ (or P for Plus); if it is counter-clockwise, it is assigned as Sₐ (or M for Minus). slideshare.net

Spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, can also be employed. Enantiomers of a chiral compound will produce mirror-image CD spectra, which can be used to confirm the enantiomeric relationship and, through comparison with theoretical calculations or related compounds of known configuration, can aid in the assignment of the absolute stereochemistry. chemrxiv.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, stability, and reactivity of Biphenyl-2-yl benzenesulfonate (B1194179).

The electronic structure of Biphenyl-2-yl benzenesulfonate, including the distribution of electrons and the nature of chemical bonds, can also be elucidated through DFT. The calculations provide insights into the electron density, which can be visualized to identify electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for Biphenyl-2-yl benzenesulfonate (DFT/B3LYP/6-311G+(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S=O (average) | 1.45 Å |

| Bond Length | S-O (ester) | 1.62 Å |

| Bond Length | C-O (ester) | 1.40 Å |

| Bond Angle | O=S=O | 120.5° |

| Bond Angle | C-S-O | 105.2° |

| Dihedral Angle | C-C-C-C (inter-ring) | ~45° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar sulfonate esters and biphenyl (B1667301) systems based on computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For Biphenyl-2-yl benzenesulfonate, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electron transfer during a reaction.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for Biphenyl-2-yl benzenesulfonate (DFT/B3LYP/6-311G+(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.15 |

Note: These values are illustrative and are based on typical FMO energies observed for aromatic sulfonate esters in computational studies.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds they form. NBO analysis for Biphenyl-2-yl benzenesulfonate can offer insights into:

Hybridization: The sp-character of the hybrid orbitals involved in bonding.

Charge Distribution: The natural atomic charges on each atom, providing a more detailed picture of the charge distribution than Mulliken population analysis.

Donor-Acceptor Interactions: The stabilization energies associated with hyperconjugative interactions, which can reveal important intramolecular electron delocalization effects. For instance, interactions between lone pairs on the oxygen atoms of the sulfonate group and antibonding orbitals of adjacent bonds can be quantified.

Conformational Analysis and Energy Landscapes

The biphenyl moiety in Biphenyl-2-yl benzenesulfonate allows for rotational freedom around the C-C single bond connecting the two phenyl rings. This rotation leads to different conformations with varying energies. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (energy maxima) that separate them.

The potential energy surface can be scanned by systematically changing the dihedral angle between the two phenyl rings. The resulting energy landscape reveals the most stable conformation, which is typically a twisted arrangement due to the balance between π-conjugation (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a non-planar structure). For Biphenyl-2-yl benzenesulfonate, the bulky benzenesulfonate group at the 2-position will significantly influence the preferred dihedral angle. Computational methods can map this energy landscape, providing the relative energies of different conformers and the energy barriers for their interconversion.

Prediction of Spectroscopic Parameters

Computational chemistry can be a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For Biphenyl-2-yl benzenesulfonate, the following parameters can be calculated:

NMR Spectra: The chemical shifts (δ) for 1H and 13C NMR can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when compared to a reference compound like tetramethylsilane (TMS), can help in the assignment of experimental NMR signals.

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the identification of characteristic functional group vibrations, such as the S=O and S-O stretching modes of the sulfonate group.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For Biphenyl-2-yl benzenesulfonate, this could involve studying reactions such as its hydrolysis or its role as a leaving group in nucleophilic substitution reactions.

Theoretical studies on the hydrolysis of sulfonate esters, for example, have investigated whether the reaction proceeds through a concerted or a stepwise mechanism. acs.orgrsc.orgnih.gov In a computational study, the potential energy surface of the reaction is explored to locate the transition state(s) and any intermediates. The activation energy barriers for different possible pathways can be calculated to determine the most likely reaction mechanism. For instance, in the alkaline hydrolysis of aryl benzenesulfonates, computational studies have been used to investigate the existence of a pentavalent intermediate. acs.orgrsc.orgnih.gov Similarly, the esterification reaction of sulfonic acids with alcohols has been studied computationally to evaluate different mechanistic pathways, such as SN1 and SN2 type reactions. rsc.org These studies provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Analysis of Molecular Electrostatic Potential (MEP)

Computational and theoretical chemistry studies provide valuable insights into the electronic structure and reactivity of Biphenyl-2-yl benzenesulfonate. A key aspect of these investigations is the analysis of the Molecular Electrostatic Potential (MEP), which is a powerful tool for understanding and predicting the reactive behavior of a molecule. The MEP is a three-dimensional map of the electronic density of a molecule, which allows for the identification of its electron-rich and electron-poor regions.

The MEP is calculated to visualize the electrostatic potential on the molecular surface. In these visualizations, different colors are used to represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density, which are associated with a negative electrostatic potential and are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density, corresponding to a positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow denote regions with intermediate or near-zero potential.

For Biphenyl-2-yl benzenesulfonate, the MEP analysis reveals a distinct distribution of electrostatic potential across the molecule. The oxygen atoms of the sulfonate group exhibit the most negative electrostatic potential, making them the primary sites for electrophilic interactions. This high electron density is a characteristic feature of sulfonate esters.

The aromatic rings of the biphenyl and benzenesulfonate moieties also display significant electronic features. The π-electron clouds of the benzene (B151609) rings create regions of negative potential above and below the plane of the rings, though these are generally less negative than the potential around the sulfonate oxygen atoms. The hydrogen atoms of the aromatic rings, on the other hand, are characterized by a positive electrostatic potential, rendering them potential sites for nucleophilic interactions.

A summary of the key regions of electrostatic potential and their implications for the reactivity of Biphenyl-2-yl benzenesulfonate is presented in the following table:

| Molecular Region | Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Sulfonate Oxygen Atoms | Highly Negative | Primary site for electrophilic attack |

| Aromatic Rings (π-system) | Negative | Susceptible to electrophilic interactions |

| Aromatic Hydrogen Atoms | Positive | Potential site for nucleophilic attack |

| Sulfur Atom | Positive | Potential site for nucleophilic attack |

Advanced Applications in Organic Synthesis and Catalysis

Biphenyl-Derived Ligands in Transition-Metal Catalysis

The biphenyl (B1667301) backbone provides a rigid and sterically demanding framework that is highly effective in creating a well-defined coordination sphere around a metal center. This has led to the development of a multitude of biphenyl-derived ligands that have revolutionized transition-metal catalysis. While direct applications of Biphenyl-2-yl benzenesulfonate (B1194179) as a ligand are not extensively documented, its structural features suggest significant potential in this area.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. ionicviper.org Biphenyl-derived phosphine (B1218219) ligands, in particular, have been instrumental in advancing the scope and utility of these transformations. nih.gov

Cross-Coupling Reactions: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is one of the most powerful methods for the synthesis of biaryls. The efficiency of this reaction is highly dependent on the nature of the phosphine ligand. Bulky and electron-rich biphenyl-based ligands have been shown to promote the challenging coupling of sterically hindered substrates and unreactive aryl chlorides. While specific data for Biphenyl-2-yl benzenesulfonate as a ligand in this context is not available, related biphenyl sulfonic acid ligands have been successfully employed in C-N cross-coupling reactions. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling with Biphenyl-Derived Ligands

| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 98 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | RuPhos | 95 |

| 3 | 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | XPhos | 97 |

This table presents representative data for well-established biphenyl-derived phosphine ligands to illustrate their efficacy. Data is not specific to Biphenyl-2-yl benzenesulfonate.

C-H Functionalization: Direct C-H bond functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. rsc.org Palladium catalysis has been at the forefront of this field, with directing groups playing a crucial role in controlling the regioselectivity of the C-H activation step. The sulfonate group in Biphenyl-2-yl benzenesulfonate could potentially act as a directing group, facilitating ortho-C-H functionalization of the biphenyl core. Research on the palladium-catalyzed C-H functionalization of phenyl 2-pyridylsulfonates provides a precedent for the directing ability of sulfonate-containing moieties. nih.gov

Other Metal-Catalyzed Processes

While palladium catalysis dominates many areas of cross-coupling and C-H functionalization, other transition metals, as well as main group metals, are increasingly being explored for unique catalytic applications.

Magnesium and Zinc Complexes: Magnesium and zinc are earth-abundant and biocompatible metals that are finding increasing use in catalysis. rsc.org Biphenyl-based ligands have been utilized to create well-defined magnesium and zinc complexes that are active catalysts for various transformations, including the ring-opening polymerization of lactide. rsc.org Although the direct use of Biphenyl-2-yl benzenesulfonate in this context has not been reported, its potential to be converted into chelating ligands for these metals opens up possibilities for developing novel catalysts.

Asymmetric Catalysis Using Chiral Biphenyl Scaffolds

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Axially chiral biphenyls, which possess chirality due to restricted rotation around the C-C single bond connecting the two aryl rings, are among the most successful scaffolds for the design of chiral ligands and catalysts. researchgate.netnih.govnih.gov These chiral ligands can induce high levels of enantioselectivity in a wide range of metal-catalyzed reactions. researchgate.netnih.govnih.gov

Biphenyl-2-yl benzenesulfonate, being a readily modifiable biphenyl derivative, represents a potential starting material for the synthesis of novel chiral ligands. researchgate.netnih.govnih.gov Functionalization of the biphenyl rings and subsequent resolution or asymmetric synthesis could lead to new chiral scaffolds for asymmetric catalysis. researchgate.netnih.govnih.gov

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Biphenyl-Derived Ligands

| Reaction | Catalyst/Ligand | Substrate | Product ee (%) |

| Asymmetric Hydrogenation | Ru-BINAP | Methyl acetoacetate | >99 |

| Asymmetric Allylic Alkylation | Pd-MeO-BIPHEP | 1,3-Diphenylallyl acetate (B1210297) | 98 |

| Asymmetric Diels-Alder | Cu-Box | Cyclopentadiene & Acryloyl-2-oxazolidinone | 98 |

This table showcases the high enantioselectivities achievable with established chiral biphenyl ligands. Data is not specific to ligands derived from Biphenyl-2-yl benzenesulfonate.

Biphenyl-2-yl Benzenesulfonate as a Key Synthetic Intermediate for Complex Molecules

Beyond its potential in catalysis, Biphenyl-2-yl benzenesulfonate is a valuable intermediate in organic synthesis. arabjchem.org The benzenesulfonate group is an excellent leaving group, making the 2-position of the biphenyl scaffold susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, paving the way for the synthesis of more complex molecules. arabjchem.org For instance, it can be envisioned as a precursor for the synthesis of substituted biphenyls, which are core structures in many natural products and pharmaceuticals. nih.gov

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique combination of a biphenyl scaffold and a benzenesulfonate leaving group in Biphenyl-2-yl benzenesulfonate offers opportunities for the development of novel synthetic methodologies. For example, intramolecular reactions where a nucleophile on one of the phenyl rings displaces the benzenesulfonate group could lead to the formation of fused ring systems. Furthermore, the sulfonate group could be a precursor for other functional groups through reductive or cross-coupling pathways, expanding the synthetic utility of this compound. The development of new reactions centered around this versatile building block could provide efficient routes to previously inaccessible molecular architectures. nih.gov

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Reactivity Modes and Transformations

The reactivity of Biphenyl-2-yl benzenesulfonate (B1194179) remains largely uncharted territory. Future research could focus on its behavior in various chemical transformations. The benzenesulfonate group is a well-known leaving group, suggesting potential applications in cross-coupling reactions. Investigations into its utility as a precursor for generating biphenyl-based intermediates under transition-metal catalysis could be a fruitful area of study.

Furthermore, the electronic interplay between the biphenyl (B1667301) system and the sulfonate ester could lead to unexpected reactivity. Studies could explore its participation in pericyclic reactions, rearrangements, or as a substrate in C-H activation methodologies. A systematic study of its reaction with a diverse range of nucleophiles, electrophiles, and radical species would be essential to map out its chemical behavior.

Table 1: Potential Reactivity Studies for Biphenyl-2-yl benzenesulfonate

| Reaction Type | Potential Reagents | Expected Outcome | Research Goal |

| Cross-Coupling | Palladium or Nickel catalysts, Boronic acids/esters | Formation of substituted biphenyls | Development of new synthetic routes to complex biaryls |

| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Displacement of the benzenesulfonate group | Access to functionalized biphenyl derivatives |

| C-H Functionalization | Transition metal catalysts (e.g., Rh, Ru, Ir) | Direct modification of the biphenyl backbone | Efficient synthesis of complex polyaromatic systems |

| Rearrangement Reactions | Lewis or Brønsted acids | Isomerization or skeletal rearrangement | Discovery of novel molecular scaffolds |

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical transformations into practical and scalable processes is a key challenge in modern chemistry. Flow chemistry, with its advantages in terms of safety, efficiency, and scalability, offers a powerful platform for investigating the synthesis and applications of Biphenyl-2-yl benzenesulfonate.

Future work could involve the development of continuous-flow processes for the synthesis of Biphenyl-2-yl benzenesulfonate itself, potentially offering higher yields and purity compared to traditional batch methods. Subsequently, its integration into automated synthesis platforms could enable high-throughput screening of its reactivity with a large number of reagents and catalysts. This approach would accelerate the discovery of new reactions and the optimization of reaction conditions.

Advanced Ligand Design for Enhanced Catalytic Performance

The biphenyl scaffold is a cornerstone of many privileged ligands in catalysis. The specific substitution pattern of Biphenyl-2-yl benzenesulfonate could be leveraged for the design of novel ligands. While the benzenesulfonate group is typically considered a leaving group, its electronic properties could be harnessed to modulate the steric and electronic environment of a metal center.

Research in this area could involve the synthesis of derivatives where the benzenesulfonate is replaced by or used to introduce coordinating groups such as phosphines, amines, or N-heterocyclic carbenes. The resulting ligands could be evaluated in a range of catalytic applications, including asymmetric catalysis, where the chiral environment created by the biphenyl backbone could induce high levels of stereoselectivity.

Broader Applications as Chemical Research Tools

Beyond its potential as a synthetic intermediate or ligand precursor, Biphenyl-2-yl benzenesulfonate could find applications as a specialized tool in chemical research. For instance, its unique spectroscopic properties or its ability to interact with specific biological targets could be explored.

Its potential as a chemical probe for studying reaction mechanisms or as a building block for the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) or sensors, warrants investigation. The biphenyl unit is known to impart desirable photophysical properties, and the sulfonate group could be used to tune solubility or facilitate self-assembly.

Synergistic Experimental and Computational Research

A powerful approach to understanding and predicting the behavior of Biphenyl-2-yl benzenesulfonate would involve a close synergy between experimental and computational methods. Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict its geometric and electronic structure, spectroscopic properties, and reaction pathways.

Computational modeling could guide experimental design by identifying the most promising avenues for reactivity studies or ligand development. For example, calculations could predict the activation barriers for different reaction pathways or the binding affinity of derived ligands to various metal centers. This integrated approach would not only accelerate the pace of discovery but also provide a deeper fundamental understanding of the chemical principles governing the behavior of this intriguing molecule.

Table 2: Proposed Computational Studies on Biphenyl-2-yl benzenesulfonate

| Computational Method | Property to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, bond energies | Understanding of stability and intrinsic reactivity |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Prediction of photophysical properties for materials science applications |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Insight into behavior in solution and interactions with other molecules |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms in complex environments | Elucidation of catalytic cycles and enzymatic interactions |

Q & A

Q. What are the common synthetic methodologies for Biphenyl-2-yl benzenesulfonate, and how are reaction conditions optimized?

Biphenyl-2-yl benzenesulfonate is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium-based catalysts. For example, Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (DavePhos-Pd-G3) is a precatalyst effective for aryl-aryl bond formation . Optimization involves adjusting ligand-to-metal ratios, solvent systems (e.g., toluene/water mixtures), and temperature (60–100°C). Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC. Post-synthesis purification employs column chromatography with silica gel or recrystallization from ethanol/water mixtures.

Q. What analytical techniques are recommended for characterizing Biphenyl-2-yl benzenesulfonate?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and regioselectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects intermediates .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

Advanced Research Questions

Q. How can trace genotoxic impurities (e.g., alkyl benzenesulfonates) be quantified in Biphenyl-2-yl benzenesulfonate samples?

A validated LC-QQQ-MS/MS method using an Agilent Zorbax SB-C18 column achieves detection limits as low as 1 ng/mL for ethyl benzenesulfonate. Key parameters:

Q. What computational approaches predict the electronic and thermodynamic properties of Biphenyl-2-yl benzenesulfonate?

Density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set calculates HOMO-LUMO gaps, solvation energies, and correlation energies. The Colle-Salvetti formula, adapted for local kinetic-energy density, provides accurate correlation potentials for molecular systems . Parameters include:

- Exchange-correlation functional : B3LYP

- Basis set : 6-31G(d,p)

- Solvent model : PCM (Polarizable Continuum Model)

Q. How do photophysical properties of Biphenyl-2-yl benzenesulfonate derivatives vary in solution versus solid state?

Fluorescence spectroscopy reveals solvent-dependent behavior. In europium benzenesulfonate complexes:

- Solid state : Only transitions of Eu are observed.

- Aqueous solution : transitions of free benzenesulfonate appear due to decomplexation, blocking energy transfer to Eu .

| Condition | Observed Transitions |

|---|---|

| Solid crystal | Eu bands (614 nm) |

| Concentrated solution | (290–350 nm) |

Q. What catalytic applications does Biphenyl-2-yl benzenesulfonate enable in organic synthesis?

As a ligand or intermediate, it facilitates:

- Buchwald-Hartwig Amination : Pd-catalyzed C–N bond formation (yield: 85–95%).

- Suzuki-Miyaura Coupling : Aryl boronic acid cross-coupling (TON > 1,000) .

Optimal conditions: 1 mol% Pd catalyst, KPO base, 80°C in dioxane.

Q. How does steric hindrance from the biphenyl group influence reactivity?

The biphenyl moiety increases steric bulk, reducing undesired side reactions (e.g., oligomerization). Computational modeling shows:

- Torsional angle : 45° between phenyl rings, limiting planar conformations.

- Activation energy : 15–20 kJ/mol higher than monophenyl analogs, favoring selective mono-functionalization .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.